molecular formula C8H12O3 B060632 Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 180464-87-3

Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B060632
CAS No.: 180464-87-3
M. Wt: 156.18 g/mol
InChI Key: BYTLJVZXUYVJKN-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol It is a bicyclic compound featuring a unique bicyclo[111]pentane structure, which is known for its rigidity and strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents. One common method involves the esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate largely depends on its application. In drug design, its rigid bicyclic structure can interact with specific molecular targets, potentially inhibiting or activating biological pathways. The hydroxymethyl and ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Similar structure but with two carboxylic acid groups.

    Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-methanol: Similar structure but with a hydroxymethyl group instead of an ester.

    3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a methoxycarbonyl group.

Uniqueness

Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to its combination of a rigid bicyclic structure and functional groups that allow for diverse chemical reactions. This makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-11-6(10)8-2-7(3-8,4-8)5-9/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTLJVZXUYVJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180464-87-3
Record name methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
Reactant of Route 2
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
Reactant of Route 3
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
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Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
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Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate

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